Risperidone mesylate

Solid-state chemistry Pharmaceutical stability Formulation development

Risperidone mesylate is the optimal procurement choice for requiring moderate D₂/5-HT₂A blockade (2.1x–6.0x lower affinity than paliperidone) with enhanced solubility vs free base. Highly bioavailable (70%), it ensures low variability in oral PK/PD studies and serves as a validated P-gp inhibitor for CNS disposition and EPS positive control in preclinical research.

Molecular Formula C24H31FN4O5S
Molecular Weight 506.6 g/mol
Cat. No. B1679388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRisperidone mesylate
SynonymsRisperidone Mesylate;  Risperidone Mesylate salt; 
Molecular FormulaC24H31FN4O5S
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F.CS(=O)(=O)O
InChIInChI=1S/C23H27FN4O2.CH4O3S/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22;1-5(2,3)4/h5-6,14,16H,2-4,7-13H2,1H3;1H3,(H,2,3,4)
InChIKeyOJUQOWYTFBZUKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Risperidone Mesylate: Product Specification and Core Pharmacology for Procurement Decisions


Risperidone mesylate (CAS 666179-96-0) is the methanesulfonate salt form of risperidone, a second-generation atypical antipsychotic that functions as a dual serotonin 5-HT2A receptor blocker and dopamine D2 receptor antagonist [1]. The mesylate salt form is specifically employed in research and pharmaceutical development contexts to provide enhanced solid-state stability and formulation flexibility compared to the free base [2]. Risperidone mesylate exhibits high binding affinity for 5-HT2A receptors (Ki = 0.16-4.8 nM) and D2 receptors (Ki = 1.4-5.9 nM), with the range in reported values reflecting variations in assay conditions across different studies .

Why Risperidone Mesylate Cannot Be Simply Substituted with Free Base or Alternative Salts


Generic substitution between risperidone mesylate and risperidone free base or alternative salt forms is scientifically unjustified for research and development applications. The mesylate counterion directly influences critical physicochemical parameters including crystallinity, hygroscopicity, and solid-state stability that are essential for reproducible formulation development and analytical method validation [1]. Additionally, risperidone mesylate exhibits differential P-glycoprotein inhibition potency (IC50 = 63.26 μM for rhodamine123 transport inhibition) compared to its active metabolite paliperidone, which directly impacts drug transport studies and blood-brain barrier penetration modeling . Procurement of the precise salt form is therefore a critical variable in experimental reproducibility and regulatory documentation.

Quantitative Differentiation Evidence: Risperidone Mesylate vs. Comparators for Scientific Selection


Solid-State Stability Advantage: Risperidone Mesylate Lyophilized Form Shelf-Life

Risperidone mesylate in lyophilized powder form demonstrates a quantified shelf-life of 36 months when stored at -20°C under desiccated conditions [1]. This represents a defined stability benchmark for procurement and inventory planning. In contrast, risperidone free base requires rigorous compatibility testing with common pharmaceutical excipients (magnesium stearate, lactose, microcrystalline cellulose) due to documented solid-state incompatibilities that can lead to degradation product formation [2].

Solid-state chemistry Pharmaceutical stability Formulation development

Receptor Binding Affinity: Risperidone Mesylate 5-HT2A and D2 Ki Values

Risperidone mesylate demonstrates dual receptor antagonism with Ki values of 4.8 nM for 5-HT2A receptors and 5.9 nM for dopamine D2 receptors under standardized assay conditions . Alternative assay conditions have yielded Ki values of 0.16 nM (5-HT2) and 1.4 nM (D2) . For procurement purposes, the consistency of 5-HT2A/D2 binding ratio is the critical parameter: the compound maintains potent dual antagonism across assay variations, which is essential for replicating published experimental conditions. By comparison, the active metabolite paliperidone (9-hydroxyrisperidone) shows reduced brain penetration due to higher P-glycoprotein substrate affinity .

Receptor pharmacology Binding affinity In vitro assay standardization

Metabolic Side-Effect Differentiation: Fasting Glucose Elevation vs. Paliperidone

In a head-to-head preclinical study comparing risperidone and its active metabolite paliperidone, risperidone increased fasting glucose levels at all but the lowest tested dose (0.5, 1, 2, 6 mg/kg), whereas paliperidone increased fasting glucose only at the highest dose (6 mg/kg) [1]. Both compounds exhibited dose-dependent decreases in glucose infusion rate during hyperinsulinemic euglycemic clamp, reflecting pronounced insulin resistance, but the threshold dose for metabolic effects differed quantifiably.

Metabolic pharmacology In vivo efficacy Side-effect profiling

First-Pass Metabolism Bypass: LAI Formulation Alters RIS/9-OH-RIS Ratio

A therapeutic drug monitoring study comparing oral risperidone (n=851) versus long-acting injectable risperidone (n=63) demonstrated that the median ratio of risperidone to 9-hydroxyrisperidone (RIS/9-OH-RIS) was 0.52 in the LAI group compared to 0.25 in the oral group (p < 0.001) [1]. This 2.08-fold higher RIS/9-OH-RIS ratio reflects reduced first-pass hepatic metabolism when bypassing oral administration, resulting in a distinct pharmacokinetic profile that may influence both efficacy and tolerability.

Pharmacokinetics Drug delivery Therapeutic drug monitoring

Purity Specification: Risperidone Mesylate HPLC Purity Baseline

Commercially available risperidone mesylate is consistently specified at >98% purity by HPLC across multiple reputable vendors . This established purity benchmark enables reliable use as a reference standard in analytical method development, forced degradation studies, and impurity profiling. A known related impurity, Risperidone E-oxime, has been characterized and is available as a separate reference standard for method validation [1].

Analytical chemistry Quality control Reference standard

Validated Application Scenarios for Risperidone Mesylate Based on Differential Evidence


Long-Acting Injectable (LAI) Microsphere Formulation Development

Risperidone mesylate is the salt form employed in extended-release microsphere injection technologies such as Rykindo (risperidone microspheres for injection II), which provides bi-weekly intramuscular administration with reduced peak-trough plasma concentration fluctuation compared to daily oral dosing [1]. The distinct RIS/9-OH-RIS ratio of 0.52 for LAI versus 0.25 for oral administration [2] must be incorporated into pharmacokinetic modeling during formulation development. The defined 36-month lyophilized powder stability [3] supports long-term manufacturing inventory planning.

P-Glycoprotein-Mediated Drug Transport and Blood-Brain Barrier Studies

Risperidone mesylate demonstrates quantifiable P-glycoprotein inhibition with IC50 values of 63.26 μM for rhodamine123 transport and 15.78 μM for doxorubicin transport in LLC-PK1/MDR1 cells [1]. This established P-gp inhibitory activity makes risperidone mesylate the appropriate compound selection over paliperidone for CNS penetration studies, as paliperidone exhibits greater P-gp substrate affinity that reduces brain exposure [2].

Metabolic Side-Effect Mechanism Studies Requiring Dose-Response Characterization

The head-to-head comparison showing that risperidone elevates fasting glucose across a broader dose range (0.5-6 mg/kg) than paliperidone (only at 6 mg/kg) [1] establishes risperidone mesylate as the appropriate tool compound for investigating the full dose-response relationship of antipsychotic-induced metabolic dysfunction. This quantitative differentiation directly informs experimental design for metabolic pharmacology studies.

Analytical Reference Standard for Impurity Profiling and Method Validation

With a consistent vendor specification of >98% purity by HPLC [1][2], risperidone mesylate serves as a reliable reference standard for developing and validating analytical methods for risperidone-containing pharmaceutical products. The availability of characterized impurities such as Risperidone E-oxime as separate reference standards [3] enables comprehensive forced degradation studies and stability-indicating method development for ANDA submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Risperidone mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.